![molecular formula C11H21NO2Si2 B031193 2,4-Bis[(trimethylsilyl)oxy]pyridine CAS No. 40982-58-9](/img/structure/B31193.png)
2,4-Bis[(trimethylsilyl)oxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(trimethylsilyloxy)pyridine is an organosilicon compound characterized by the presence of two trimethylsilyloxy groups attached to a pyridine ring. This compound is known for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyloxy groups confer unique properties to the molecule, making it valuable in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trimethylsilyloxy)pyridine typically involves the silylation of pyridine derivatives. One common method is the reaction of pyridine-2,4-diol with hexamethyldisilazane (HMDS) in the presence of a catalyst such as trimethylsilyl chloride. The reaction proceeds under mild conditions, often at room temperature, yielding 2,4-Bis(trimethylsilyloxy)pyridine as the primary product.
Industrial Production Methods: In an industrial setting, the production of 2,4-Bis(trimethylsilyloxy)pyridine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions: 2,4-Bis(trimethylsilyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form pyridine-2,4-diol derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine-2,4-diols, and piperidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,4-Bis(trimethylsilyloxy)pyridine finds applications in several fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for hydroxyl functionalities.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2,4-Bis(trimethylsilyloxy)pyridine primarily involves the reactivity of the trimethylsilyloxy groups. These groups can act as leaving groups in substitution reactions, facilitating the introduction of other functional groups. Additionally, the compound can participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions.
相似化合物的比较
2,4-Bis(trimethylsilyloxy)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2,6-Bis(trimethylsilyloxy)pyridine: Similar but with trimethylsilyloxy groups at the 2 and 6 positions.
2,4,6-Tris(trimethylsilyloxy)pyridine: Contains an additional trimethylsilyloxy group at the 6 position.
Uniqueness: 2,4-Bis(trimethylsilyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The positioning of the trimethylsilyloxy groups at the 2 and 4 positions allows for selective reactions that are not possible with other isomers.
属性
IUPAC Name |
trimethyl-(2-trimethylsilyloxypyridin-4-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2Si2/c1-15(2,3)13-10-7-8-12-11(9-10)14-16(4,5)6/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIRPUWHYUGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=NC=C1)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
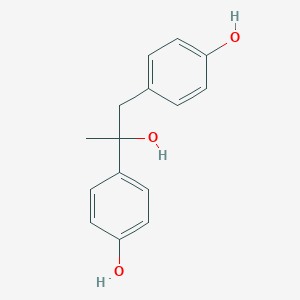
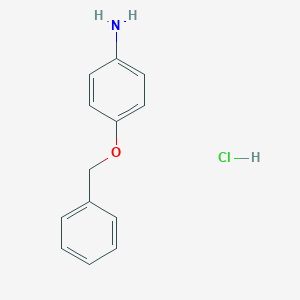
![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
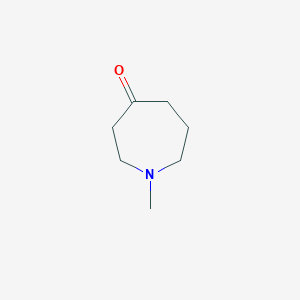
![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)
![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)

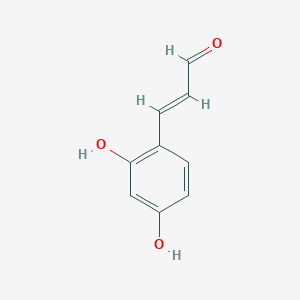
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
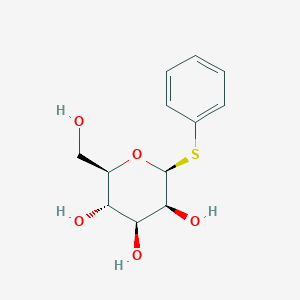


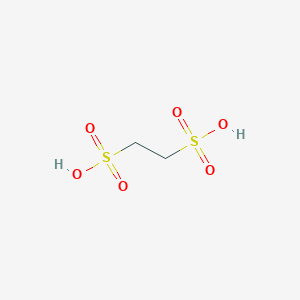
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
